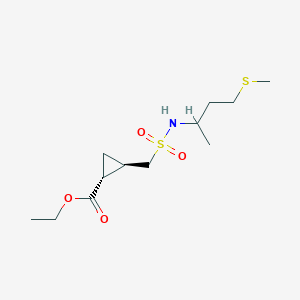![molecular formula C13H17N5O2S B7354014 N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide](/img/structure/B7354014.png)
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide, also known as TRPM8 inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which plays an important role in cold sensation and pain perception.
Mechanism of Action
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide channels are activated by cold temperatures and menthol, and play a key role in cold sensation and pain perception. The this compound inhibitor works by binding to the channel and blocking its activity, thereby reducing cold sensitivity and pain perception. The exact mechanism of action of the inhibitor is still under investigation, but it is believed to involve a conformational change in the channel that prevents ion flow.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce cold sensitivity and pain perception, and to inhibit cancer cell migration and invasion. It has also been shown to have anti-inflammatory effects, and to improve glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor is its specificity for this compound channels, which allows researchers to study the role of these channels in isolation. However, one limitation is that this compound channels are expressed in a limited number of tissues, which may limit the scope of research. Additionally, the inhibitor may have off-target effects on other ion channels, which could complicate data interpretation.
Future Directions
There are many potential future directions for research on N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used to study this compound channels in greater detail. Another area of interest is the investigation of the role of this compound channels in cancer progression, and the development of potential therapies based on this compound inhibition. Finally, there is interest in exploring the potential therapeutic applications of this compound inhibitor in conditions such as neuropathic pain and cold allodynia.
Synthesis Methods
The synthesis of N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide involves the reaction of 2-azido-5-bromopyridine with (1R,2R)-cyclopent-3-ene-1-methanol in the presence of a copper catalyst. The resulting intermediate is then treated with sodium hydride and sulfonamide to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor has been widely used in scientific research to study the role of this compound channels in various physiological and pathological processes. For example, this compound channels have been implicated in cold allodynia, neuropathic pain, and cancer progression. By blocking this compound channels with the inhibitor, researchers can investigate the underlying mechanisms and develop potential therapies for these conditions.
properties
IUPAC Name |
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-21(20,13-6-1-2-7-14-13)16-12-5-3-4-11(12)10-18-9-8-15-17-18/h1-2,6-9,11-12,16H,3-5,10H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZRGNUAZKXDES-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NS(=O)(=O)C2=CC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)NS(=O)(=O)C2=CC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7353944.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353967.png)
![methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353974.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353978.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B7353986.png)
![3-amino-5-methyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7353991.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353996.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)
![(2R,6S)-2,6-dimethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]morpholine-4-carboxamide](/img/structure/B7354021.png)
![3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide](/img/structure/B7354031.png)
![2-chloro-4-(chloromethyl)-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7354039.png)
